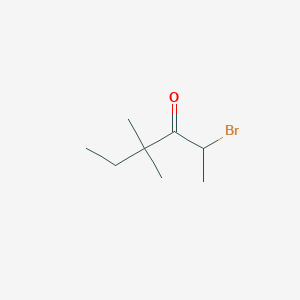

2-Bromo-4,4-dimethylhexan-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,4-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-5-8(3,4)7(10)6(2)9/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVZQXASLUQBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for α Bromoketones

Regioselective α-Bromination of Ketones

The regioselective α-bromination of unsymmetrical ketones presents a significant challenge, as the reaction can potentially occur at multiple enolizable positions. Consequently, a variety of methods have been developed to control the site of bromination.

Acid-Catalyzed Halogenation via Enol Intermediates: Mechanism and Selectivity Control

The acid-catalyzed halogenation of ketones is a classic method that proceeds through an enol intermediate. masterorganicchemistry.comchemtube3d.comwikipedia.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the tautomerization of the ketone to its enol form. masterorganicchemistry.comlibretexts.org This enol then acts as a nucleophile, attacking a molecule of elemental bromine to yield the α-bromoketone and regenerating the acid catalyst. masterorganicchemistry.com

The rate-determining step in this process is the formation of the enol. libretexts.org For unsymmetrical ketones, the regioselectivity of the bromination is determined by the relative stability of the possible enol intermediates. The reaction generally favors the formation of the more substituted enol, leading to the introduction of the bromine atom at the more substituted α-carbon. wikipedia.org However, the selectivity can be influenced by the steric hindrance around the α-carbons.

A variety of acids can be employed to catalyze this reaction, including hydrobromic acid (HBr) and acetic acid (AcOH). masterorganicchemistry.com While effective, the use of elemental bromine and strong acids can present safety and handling challenges.

Halogenation with N-Bromosuccinimide (NBS) and Catalytic Systems: Scope and Limitations

N-Bromosuccinimide (NBS) is a widely used brominating agent that offers a safer and more convenient alternative to molecular bromine. commonorganicchemistry.comlnu.edu.cn It can be used for the α-bromination of ketones under various catalytic conditions.

Several catalytic systems have been developed to promote the α-bromination of ketones using NBS. These include:

Acid Catalysts : Protonic acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) can be used in catalytic amounts to facilitate the reaction, often under solvent-free conditions. researchgate.net The reaction rate is significantly increased in the presence of these catalysts. researchgate.net

Metal Oxides : Active aluminum oxide (Al₂O₃) has been shown to be an effective catalyst for the regioselective monobromination of aralkyl ketones with NBS. nih.gov The selectivity between α-bromination and aromatic ring bromination can be controlled by the choice of solvent and the acidity of the alumina. nih.gov

Ammonium (B1175870) Acetate (B1210297) : Ammonium acetate has been used as a mild and efficient catalyst for the α-bromination of both cyclic and acyclic ketones with NBS. researchgate.net

The scope of NBS bromination is broad, encompassing a wide range of ketones. However, limitations exist. For instance, in the case of activated aromatic ketones, such as those with methoxy (B1213986) substituents, ring bromination can occur as a competing side reaction, particularly in the presence of water. researchgate.net

Alternative Brominating Agents and Reagent Systems

In addition to NBS, a number of other brominating agents and reagent systems have been developed to address the challenges associated with traditional methods.

| Brominating Agent/System | Key Features |

| Bromide/Bromate Couple | A nonhazardous alternative to molecular bromine for the one-pot synthesis of α-bromoketones from olefins. researchgate.net |

| H₂O₂-HBr | A system used for the rapid bromination of 1-arylethanones in dioxane. organic-chemistry.org |

| Bromodimethylsulfonium Bromide (BDMS) | An effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones, often without the need for a catalyst or chromatographic purification. memphis.eduacs.org |

| Hypervalent Iodine Reagents | Used in the catalytic oxidation of olefins with in situ generated modified IBX (2-iodoxybenzoic acid) for the one-pot synthesis of α-bromoketones. nih.gov |

These alternative reagents often provide advantages in terms of safety, selectivity, and milder reaction conditions.

One-Pot Synthesis Strategies from Precursors

One-pot syntheses of α-bromoketones from readily available precursors offer increased efficiency by avoiding the isolation of intermediates.

A notable example is the one-pot synthesis from secondary alcohols . This method typically involves the oxidation of the alcohol to a ketone, followed by in situ bromination. A green and efficient protocol has been developed using ammonium bromide and oxone as the reagents, which proceeds without the need for metal catalysts or harsh conditions. nih.govrsc.orgrsc.orgdeepdyve.com

Olefins can also be converted to α-bromoketones in a single pot. For example, the use of a bromide/bromate couple provides a nonhazardous method for this transformation. researchgate.net Other precursors for one-pot syntheses of α-bromoketones include haloalkynes , which can be hydrated using a gold catalyst, and N-alkenoxypyridinium salts . organic-chemistry.org

Stereoselective α-Bromination Approaches

The development of methods for the stereoselective α-bromination of carbonyl compounds is of significant interest, as it allows for the creation of chiral building blocks for asymmetric synthesis.

Organocatalytic Asymmetric α-Bromination of Ketones and Aldehydes: Catalyst Design and Enantioselectivity

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. nih.govresearchgate.netrsc.org In the context of α-bromination, chiral secondary amines, such as proline derivatives and C₂-symmetric imidazolidines and diphenylpyrrolidines, are commonly used as catalysts. nih.govrsc.orgrsc.org

The mechanism involves the formation of a chiral enamine intermediate from the carbonyl compound and the organocatalyst. This enamine then reacts with an electrophilic bromine source, such as NBS, in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the chiral α-brominated carbonyl compound and regenerates the catalyst.

The design of the organocatalyst is crucial for achieving high enantioselectivity. For instance, C₂-symmetric diphenylpyrrolidine catalysts have been shown to afford α-brominated aldehydes in good yields and with high enantiomeric excess (ee), up to 96% in some cases. nih.govrsc.org For the α-bromination of ketones, C₂-symmetric imidazolidines have been employed, achieving enantioselectivities of up to 94% ee. nih.govrsc.org

While significant progress has been made, challenges remain, such as the potential for catalyst bromination and the need for carefully optimized reaction conditions to achieve high yields and enantioselectivities, especially when using common brominating agents like NBS with aldehydes. acs.org

Metal-Catalyzed Stereoselective Aminobromination of Unsaturated Ketones (Analogies for α-Bromoketone Synthesis)

While direct metal-catalyzed stereoselective bromination of ketones is one avenue, analogous reactions involving unsaturated ketones provide significant insights into controlling stereochemistry. A key example is the metal-catalyzed stereoselective aminobromination, or more broadly, haloamination and related reactions. These processes introduce both a bromine atom and a nitrogen-containing group across a double bond, often with high levels of stereocontrol.

A notable advancement in this area is the development of catalytic systems that achieve high diastereo- and enantioselectivity. For instance, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been successfully employed to catalyze the bromoazidation of α,β-unsaturated ketones. organic-chemistry.org This reaction transforms a wide array of substrates, including those with aryl, heteroaryl, and alkyl substituents, into the corresponding α-bromo-β-azido ketones with excellent yields and stereoselectivities. organic-chemistry.org The principles of such catalytic systems, which involve the coordination of the metal to the substrate and the directed delivery of the electrophilic bromine and the nucleophilic azide, can be conceptually extended to the synthesis of chiral α-bromoketones.

These metal-catalyzed approaches offer a powerful strategy for creating stereogenic centers. By choosing the appropriate chiral ligand and metal catalyst, chemists can direct the approach of the bromine electrophile to one face of the enolate or enol precursor, leading to an enantiomerically enriched product. Although this specific aminobromination is applied to unsaturated ketones, the underlying principle of using a chiral metal complex to create a defined three-dimensional environment around the reaction center is a cornerstone of modern asymmetric synthesis and is applicable to the challenge of producing specific stereoisomers of complex α-bromoketones.

Synthesis of Structurally Diverse α-Bromoketones: Strategies for Complex Substrates

The synthesis of α-bromoketones becomes increasingly challenging as the complexity of the target molecule increases. The presence of sensitive functional groups or significant steric hindrance, such as in 2-Bromo-4,4-dimethylhexan-3-one, necessitates the development of highly selective and robust synthetic methods.

Incorporation of Functional Groups and Steric Considerations

The synthesis of this compound presents a significant steric challenge due to the presence of a t-butyl group (4,4-dimethyl) adjacent to the carbonyl. This bulky group can hinder the approach of the brominating agent to the α-carbon. Traditional acid-catalyzed bromination proceeds via an enol or enolate intermediate. The formation of the enolate at the C2 position might be disfavored due to steric repulsion with the adjacent t-butyl group.

To overcome such steric impediments, various strategies have been developed. The use of N-alkenoxypyridinium salts as substrates with quaternary ammonium salts as the halogen source provides a mild method with excellent functional group tolerance, which could be amenable to sterically demanding ketones. organic-chemistry.org Another approach involves the one-pot transformation of β-hydroxycarbonyl compounds to α-brominated 1,3-dicarbonyl compounds using MoO₂Cl₂ and N-bromosuccinimide, which demonstrates selectivity under mild conditions. organic-chemistry.org

The table below summarizes various synthetic methods for α-bromoketones, highlighting their applicability to substrates with varying functional groups and steric demands.

| Method | Brominating Agent | Conditions | Functional Group Tolerance | Steric Hindrance Applicability | Reference |

| Acid-Catalyzed Bromination | Br₂ in Acetic Acid | Acidic, Microwave Irradiation | Tolerates electron-withdrawing and -donating groups | Moderate | mdpi.com |

| Oxyhalogenation | N-Bromosuccinimide (NBS) | Aqueous, Amphiphile Catalyst | Good; no aromatic ring halogenation | Substrate dependent | organic-chemistry.org |

| From Secondary Alcohols | NH₄Br and Oxone | One-pot, Green | Good | Good | rsc.orgdeepdyve.com |

| From Olefins | o-Iodoxybenzoic acid (IBX) / Et₄NBr | Mild | Good | Good | organic-chemistry.org |

| From Alkynes | N,N-dibromo-p-toluenesulfonamide | Ambient Temp, Metal-free | Excellent | Not directly applicable | organic-chemistry.org |

These methods show that a range of conditions, from strongly acidic to neutral and metal-free, can be employed, allowing for the synthesis of α-bromoketones in the presence of other functionalities. For a sterically hindered ketone like 4,4-dimethylhexan-3-one, a method employing a less bulky brominating agent or one that proceeds through a less sterically demanding transition state would be preferable.

Flow Chemistry and Automated Synthesis Techniques for α-Bromoketones

Flow chemistry has emerged as a powerful tool for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. vapourtec.com The synthesis of α-bromoketones, which can involve hazardous reagents like elemental bromine and unstable intermediates, is particularly well-suited for flow chemistry techniques. vapourtec.comresearchgate.net

In a flow reactor, small volumes of reagents are continuously mixed and reacted in a tube or channel. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. vapourtec.com For instance, the α-bromination of acetophenone (B1666503) has been successfully translated from a batch process to a continuous flow process, achieving a 99% yield. researchgate.net The enhanced heat and mass transfer in microreactors can prevent the formation of byproducts, such as di-brominated species, which are often observed in batch reactions. mdpi.comresearchgate.net

Researchers have demonstrated that flow chemistry can even enable reactions that are not feasible under batch conditions. The formation of certain α-dibromoketones, for example, is limited in batch processing due to the instability of the intermediates. However, the superior control offered by flow systems allows for the generation and immediate reaction of these unstable species. vapourtec.com

The benefits of flow chemistry for α-bromoketone synthesis are summarized below:

| Feature | Advantage in α-Bromoketone Synthesis | Reference |

| Enhanced Safety | Minimized handling of hazardous reagents like Br₂ and unstable intermediates. | researchgate.net |

| Precise Control | Better management of reaction temperature and time prevents side reactions (e.g., polybromination). | vapourtec.com |

| Higher Yields & Selectivity | Improved mixing and heat transfer lead to cleaner reactions and purer products. | mdpi.comresearchgate.net |

| Scalability | Processes can be easily scaled up by running the reactor for longer periods. | researchgate.net |

| Novel Reactivity | Enables reactions with unstable intermediates that are not possible in batch. | vapourtec.com |

Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery and optimization of reaction conditions for synthesizing complex α-bromoketones. These systems can systematically vary multiple reaction parameters, allowing for rapid screening of conditions to find the optimal protocol for a challenging substrate like this compound. The development of a fully continuous, multistep synthesis of chiral α-halo ketones from N-protected amino acids showcases the power of combining flow chemistry with automation. acs.org

Mechanistic Investigations of α Bromoketone Reactivity

Nucleophilic Substitution Reactions of α-Bromoketones

The presence of a bromine atom alpha to a carbonyl group in 2-Bromo-4,4-dimethylhexan-3-one makes the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to the synthetic utility of α-bromoketones.

Reaction Pathways and Stereochemical Outcomes

Nucleophilic substitution at the α-carbon of this compound typically proceeds via an S\textsubscript{N}2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry at the chiral center. The bulky tert-butyl group at the 4-position significantly influences the approach of the nucleophile, sterically hindering the reaction site. pw.live This steric hindrance can decrease the rate of substitution compared to less hindered α-bromoketones. byjus.com

The stereochemical outcome is a direct consequence of the concerted nature of the S\textsubscript{N}2 reaction, where the new bond forms simultaneously with the breaking of the carbon-bromine bond. ysu.edu

Influence of Nucleophile Nature and Solvent Effects on Reaction Selectivity

The choice of nucleophile and solvent plays a critical role in directing the outcome of reactions with this compound. Strong, soft nucleophiles generally favor substitution. The nature of the base is also crucial; for instance, using hydroxide (B78521) in an aqueous medium tends to favor substitution, yielding an α-hydroxyketone. learncbse.in In contrast, bulkier bases or those in non-polar, aprotic solvents might favor elimination reactions.

Solvent polarity affects the reaction rates. Polar aprotic solvents, which can solvate the cation but not the nucleophile, generally enhance the rate of S\textsubscript{N}2 reactions.

Computational Studies on Nucleophilic Substitution Mechanisms and Activation Energies

While specific computational studies on this compound are not widely available, theoretical calculations on analogous α-bromoketones provide valuable insights. These studies help to model the transition state energies for both S\textsubscript{N}2 and competing elimination pathways. Such calculations would likely confirm that the steric bulk of the tert-butyl group in this compound increases the activation energy for the S\textsubscript{N}2 pathway, making substitution more challenging compared to sterically unencumbered α-bromoketones.

Rearrangement Reactions of α-Bromoketones

Under basic conditions, this compound can undergo rearrangement reactions, most notably the Favorskii rearrangement. This reaction is a powerful tool for carbon skeleton reorganization.

The Favorskii Rearrangement: Comprehensive Mechanistic Analysis (Enolate Pathway vs. Semi-Benzylic/Quasi-Favorskii)

The Favorskii rearrangement of α-haloketones can proceed through different mechanistic pathways depending on the substrate structure. wikipedia.org

For this compound, which has an enolizable proton at the α'-position (C5), the reaction with a base, such as an alkoxide, would likely proceed through the enolate pathway . This mechanism involves the formation of an enolate, which then undergoes an intramolecular S\textsubscript{N}2 reaction to form a cyclopropanone (B1606653) intermediate. youtube.comharvard.edu Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the carbonyl carbon of the strained cyclopropanone ring leads to its opening. The direction of ring-opening is dictated by the stability of the resulting carbanion.

In cases where an α'-proton is absent, the rearrangement can occur via the semi-benzylic or quasi-Favorskii mechanism . This pathway involves the initial attack of the base on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a 1,2-migration of an alkyl group with the concurrent expulsion of the halide ion. wikipedia.orgharvard.edu Given the structure of this compound, the enolate pathway is the more probable route.

Substrate Scope and Stereochemical Aspects of the Favorskii Rearrangement

The Favorskii rearrangement is broadly applicable to a wide range of α-haloketones. The reaction is particularly useful for the synthesis of carboxylic acids and their derivatives with rearranged carbon skeletons. In the case of cyclic α-haloketones, the reaction results in a ring contraction, a synthetically valuable transformation. vaia.com

The stereochemistry of the Favorskii rearrangement is a key consideration. When proceeding through the cyclopropanone intermediate, the stereochemical information at the α-carbon can be transferred to the product. The formation of the cyclopropanone and its subsequent cleavage are stereospecific processes.

Factors Governing Regiochemistry and Product Distribution in Favorskii Rearrangements

The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives. youtube.comadichemistry.com The regiochemistry of this rearrangement, which dictates the final product structure, is governed by several key factors, primarily the structure of the α-bromoketone and the reaction conditions. The mechanism generally proceeds through a cyclopropanone intermediate, formed by intramolecular nucleophilic attack of an enolate onto the carbon bearing the halogen. wikipedia.orgnrochemistry.comslideshare.net

Two primary mechanistic pathways exist:

The Cyclopropanone Mechanism: This is the most common pathway and occurs when the α-bromoketone has at least one acidic α'-hydrogen. A base abstracts an α'-proton to form an enolate, which then displaces the bromide ion to form a bicyclic or polycyclic cyclopropanone intermediate. adichemistry.comwikipedia.org The subsequent nucleophilic attack by a base (like hydroxide or an alkoxide) on the cyclopropanone carbonyl carbon leads to the opening of the three-membered ring. The ring opening occurs in a way that forms the more stable carbanion. adichemistry.comyoutube.com For unsymmetrical ketones, this regioselectivity is crucial. The more stable carbanion is typically the one that is less substituted. youtube.com

The Quasi-Favorskii (or Pseudo-Favorskii) Rearrangement: This mechanism operates when the α-bromoketone lacks enolizable α'-hydrogens. wikipedia.orgnrochemistry.com In this case, the base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, where the neighboring carbon migrates and displaces the halide. wikipedia.org

In the specific case of This compound , the α'-carbon (C4) is quaternary and has no protons, making enolization on that side impossible. Therefore, the reaction must proceed via enolate formation at the α-carbon (C2). This leads to a specific and predictable regiochemical outcome. The steric bulk of the tert-butyl group at the α'-position also plays a significant role, influencing the approach of the base and the stability of potential intermediates. purechemistry.org

Table 1: Factors Influencing Regiochemistry in Favorskii Rearrangements

| Factor | Influence on Regiochemistry and Product Distribution |

| Substrate Structure (α'-Hydrogens) | The presence or absence of enolizable α'-hydrogens determines whether the reaction proceeds via the cyclopropanone or quasi-Favorskii mechanism. wikipedia.orgnrochemistry.com |

| Steric Hindrance | Bulky substituents can hinder the approach of the base and influence which α-proton is removed, thereby directing the regioselectivity of enolate formation. purechemistry.org |

| Electronic Effects | Electron-withdrawing or -donating groups near the reaction center can affect the acidity of the α-protons and the stability of the carbanionic intermediate formed upon ring opening. |

| Base Strength and Type | The choice of base (e.g., hydroxide, alkoxide, amine) determines the final product (carboxylic acid, ester, or amide, respectively). adichemistry.comwikipedia.org Strong, non-nucleophilic bases favor enolate formation. |

| Solvent | The polarity and protic/aprotic nature of the solvent can influence the rates of the individual steps and the stability of charged intermediates. |

Analogies to Favorskii Rearrangements in Cyclic α-Bromoketones Leading to Ring Contraction

The Favorskii rearrangement is particularly well-known for its application in the synthesis of smaller rings from larger cyclic α-bromoketones, a process known as ring contraction. wikipedia.orgyoutube.com This transformation is a powerful tool in organic synthesis for accessing strained ring systems. youtube.com The underlying mechanism is analogous to the acyclic Favorskii rearrangement and proceeds through a bicyclic cyclopropanone intermediate. youtube.comnih.gov

For instance, the reaction of 2-bromocyclohexanone (B1249149) with a base like sodium methoxide (B1231860) results in the formation of methyl cyclopentanecarboxylate. adichemistry.com The process begins with the deprotonation at the α'-carbon (C6) to form an enolate. This enolate then undergoes an intramolecular S N 2 reaction, attacking the carbon bearing the bromine (C2) to form a strained bicyclo[4.1.0]heptan-2-one intermediate. The methoxide ion then attacks the carbonyl carbon of this intermediate. The subsequent ring-opening of the three-membered ring is driven by the release of ring strain and occurs to form a stable carbanion, which is then protonated to yield the final ring-contracted ester product. youtube.com

The efficiency and outcome of the ring contraction can be influenced by the size of the initial ring, with increased ring strain in the bicyclic intermediate of smaller rings potentially leading to alternative reaction pathways. nih.gov

Table 2: Examples of Favorskii Ring Contraction in Cyclic α-Bromoketones

| Starting Material | Base/Nucleophile | Product | Ring Size Change |

| 2-Bromocyclohexanone | Sodium Methoxide | Methyl Cyclopentanecarboxylate | 6-membered to 5-membered |

| 2-Bromocycloheptanone | Sodium Hydroxide | Cyclohexanecarboxylic Acid | 7-membered to 6-membered |

| 2-Bromocamphor | Potassium Hydroxide | Camphenilic Acid | 6-membered bicyclic to 5-membered with rearrangement |

Organometallic Reactions Involving α-Bromoketones

α-Bromoketones are versatile substrates for a range of organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reformatsky-Type Reactions with α-Halo Compounds

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. byjus.comwikipedia.orgtestbook.com This reaction can be extended to α-bromoketones. The key step is the oxidative insertion of zinc into the carbon-bromine bond to form an organozinc intermediate, often referred to as a Reformatsky enolate. wikipedia.orgnrochemistry.com

These zinc enolates are nucleophilic but are generally less reactive than their lithium or magnesium counterparts (Grignard reagents), which allows for excellent chemoselectivity. wikipedia.orgorganic-chemistry.org For example, they will add to aldehydes and ketones without reacting with ester functionalities that might be present in the molecule. The reaction of a zinc enolate derived from an α-bromoketone with an aldehyde would yield a β-hydroxy ketone. The reaction is typically carried out in an inert solvent like THF or diethyl ether. byjus.com

Cross-Coupling Reactions (e.g., with Organozinc Reagents) for C-C Bond Formation

α-Bromoketones are excellent electrophilic partners in transition metal-catalyzed cross-coupling reactions. The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming C-C bonds. youtube.comwikipedia.orgorganic-chemistry.org

In the context of α-bromoketones, the reaction can be used to introduce a variety of alkyl, alkenyl, or aryl groups at the α-position. This can be achieved by first converting the α-bromoketone into its corresponding zinc enolate, which then participates in the catalytic cycle with an organic halide. Alternatively, racemic α-bromoketones can be coupled directly with organozinc reagents in stereoconvergent reactions to produce α-arylated ketones with high enantioselectivity. nih.govcolab.wsnih.gov These reactions often employ a nickel catalyst, such as NiCl₂·glyme, in conjunction with a chiral ligand. nih.gov The mild conditions of these reactions allow for the presence of various functional groups, making it a versatile synthetic method. acs.org

Table 3: Examples of Cross-Coupling Partners for α-Bromoketones

| Coupling Partner | Catalyst System (Example) | Product Type |

| Arylzinc Halides | NiCl₂/Chiral Ligand | α-Aryl Ketones nih.gov |

| Alkylzinc Halides | Pd(PPh₃)₄ | α-Alkyl Ketones |

| Alkenylzinc Halides | Ni(acac)₂/Ligand | α-Alkenyl Ketones |

| 1-Bromoalkynes | Copper(I) Iodide | α-Alkynyl Ketones beilstein-journals.orgresearchgate.net |

Reactions with Organolithium Reagents and Carbenoids: Chemoselective Homologation

The reaction of α-bromoketones with highly reactive organolithium reagents can be complex, with several competing pathways. These include nucleophilic attack at the carbonyl carbon, halogen-metal exchange, and enolization. The outcome is highly dependent on the specific organolithium reagent, the substrate, and the reaction conditions (e.g., temperature).

A more controlled and synthetically useful transformation is chemoselective homologation using carbenoids. Carbenoids, such as lithium halomethylides (e.g., LiCH₂I), can be added to ketones to generate a halohydrin intermediate. nih.govacs.org This process, a one-carbon homologation, effectively inserts a carbon between the carbonyl carbon and its α-substituent. researchgate.net The resulting tetrahedral intermediate can be trapped or undergo further reactions. acs.org This strategy provides a high degree of control and is applicable to a wide range of carbonyl compounds, including complex ketones. nih.govrsc.org

Elimination Reactions to α,β-Unsaturated Carbonyl Compounds

α-Bromoketones are valuable precursors for the synthesis of α,β-unsaturated carbonyl compounds through dehydrobromination. wikipedia.orglibretexts.org This elimination reaction is typically promoted by a base and often proceeds via an E2 mechanism. libretexts.orgyoutube.com The choice of base is critical; a non-nucleophilic, hindered base such as pyridine (B92270) is often used to favor elimination over substitution. libretexts.org

For This compound , treatment with a suitable base would lead to the elimination of HBr. Since there are no α'-hydrogens, the elimination must involve a proton from the α-position (C2). This regioselectivity would exclusively yield 4,4-dimethylhex-1-en-3-one . The formation of the conjugated system, where the new C=C double bond is in conjugation with the carbonyl group, is a significant thermodynamic driving force for this reaction. youtube.com

Radical Reactions and Photochemistry of α-Bromoketones

The presence of a bromine atom at the α-position to a carbonyl group significantly influences the photochemical behavior of ketones. The relatively weak carbon-bromine bond introduces a new pathway for photo-initiated reactions, often competing with the classical Norrish Type I and Type II reactions. The photochemistry of α-bromoketones is primarily characterized by the homolytic cleavage of the C-Br bond, leading to the formation of radical intermediates that can undergo a variety of subsequent transformations.

Upon absorption of ultraviolet light, α-bromoketones are promoted to an excited singlet state, which can then convert to a triplet state via intersystem crossing. Both the excited singlet and triplet states can undergo cleavage of the α-carbon-bromine bond, which is often the most photo-labile bond in the molecule. colab.wswikipedia.org This homolysis generates an α-keto radical and a bromine atom.

Irradiation of α-bromoketones in the presence of reagents like N-bromosuccinimide (NBS) can lead to further bromination. For example, the photolysis of α-bromopropiophenones with NBS results in the formation of α,β-dibromopropiophenones. The proposed mechanism involves an initial photo-induced C-Br bond cleavage, followed by the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone intermediate. This intermediate then reacts with bromine (Br₂), which is generated from the reaction between HBr and NBS, to yield the final product. colab.ws

This reactivity demonstrates that bromine can be selectively introduced or removed from positions α and β to the carbonyl group using photochemical methods, offering versatile synthetic options for halogenated carbonyl compounds. colab.ws

Norrish Type Reactions in α-Bromoketones

The classical Norrish reactions, fundamental to ketone photochemistry, are also relevant for α-bromoketones, though they compete with C-Br bond cleavage. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-scission) of a carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates: an acyl radical and an alkyl radical. wikipedia.orgyoutube.com For an unsymmetrical α-bromoketone like this compound, cleavage can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the carbon bearing the bromine atom would yield an acyl radical and a secondary bromoalkyl radical. Alternatively, cleavage of the bond between the carbonyl carbon and the quaternary carbon would yield a more stable tert-butyl radical and a bromoacyl radical. The stability of the resulting radical fragments plays a crucial role in determining the preferred cleavage pathway. wikipedia.org Following their formation, these radical pairs can undergo several reactions, including recombination, decarbonylation to form new alkyl radicals, or abstraction of protons to form ketenes and alkanes. wikipedia.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgyoutube.com For this reaction to occur, the ketone must possess an accessible hydrogen atom on the γ-carbon. In the case of this compound, the ethyl group provides such γ-hydrogens. The resulting 1,4-biradical can then undergo one of two main pathways: cyclization to form a cyclobutanol (B46151) derivative or fragmentation (β-scission) to yield an enol and an alkene. wikipedia.orgyoutube.com The enol would subsequently tautomerize to the corresponding ketone.

Ketyl Radical Intermediates

An alternative pathway in the reactivity of α-bromoketones involves the formation of ketyl radicals. A ketyl radical anion is formed by the single-electron reduction of a ketone. wikipedia.orgrsc.org This reduction can be achieved using various methods, including photoredox catalysis where an excited photocatalyst transfers an electron to the ketone. nih.govchemistryviews.org

While ketones bearing α-heteroatom substituents can be challenging substrates, their fragmentation patterns have provided evidence for the intermediacy of ketyl radicals. nih.gov The generation of ketyl radicals offers an umpolung (reactivity reversal) strategy for carbonyl compounds, allowing them to act as nucleophiles. rsc.org Recent advancements have focused on generating these radicals under milder, redox-neutral conditions, expanding their synthetic utility. nih.govchemistryviews.org For instance, visible light-mediated homolytic cleavage of manganese carbonyl (Mn₂(CO)₁₀) can generate a species that abstracts the bromine atom from an α-bromoketone, forming a ketyl radical derivative which can then participate in carbon-carbon bond-forming reactions. nih.gov

The table below summarizes key research findings on the photochemical reactivity of α-bromoketones.

| Substrate | Reaction Type | Conditions | Key Intermediates | Products | Ref |

| α-Bromopropiophenones | Photolysis / β-Bromination | Irradiation, N-Bromosuccinimide (NBS) | α-Keto radical, α,β-Unsaturated ketone | α,β-Dibromopropiophenones | colab.ws |

| General Ketones | Norrish Type I | Photochemical excitation (UV light) | Acyl and alkyl radicals | Recombination products, alkanes, ketenes | wikipedia.org |

| Ketones with γ-Hydrogens | Norrish Type II | Photochemical excitation (UV light) | 1,4-Biradical | Cyclobutanol derivatives, alkenes, enols | wikipedia.orgyoutube.com |

| Aldehydes / Ketones | Ketyl Radical Formation | Photoredox catalysis, Metal reductants | Ketyl radical anion | Dimerized products (pinacols), C-C coupled products | wikipedia.orgnih.gov |

Advanced Spectroscopic and Computational Characterization of α Bromoketones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of α-bromoketones. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton and carbon signals, elucidation of connectivity, and determination of stereochemistry. emerypharma.com

Advanced 1D NMR Techniques (e.g., DEPT) for Carbon and Proton Assignment

While a standard ¹H NMR spectrum provides initial information on the proton environments, and a ¹³C NMR spectrum reveals the number of unique carbon atoms, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. pressbooks.pubyoutube.com

A DEPT experiment is typically run in three stages: DEPT-45, DEPT-90, and DEPT-135.

DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Displays signals only for methine (CH) carbons. pressbooks.pub

DEPT-135: Exhibits positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in all DEPT spectra. pressbooks.pubweebly.com

For 2-Bromo-4,4-dimethylhexan-3-one, the predicted ¹³C NMR and DEPT spectra would provide the following information:

| Predicted Chemical Shift (ppm) | Carbon Type | DEPT-90 | DEPT-135 |

| ~205-210 | C=O (Quaternary) | No Signal | No Signal |

| ~50-55 | CH-Br (Methine) | Positive | Positive |

| ~40-45 | C(CH₃)₂ (Quaternary) | No Signal | No Signal |

| ~30-35 | CH₂ (Methylene) | No Signal | Negative |

| ~25-30 | C(CH₃)₂ (Methyl) | No Signal | Positive |

| ~15-20 | CH(CH ₃)Br (Methyl) | No Signal | Positive |

| ~10-15 | CH₂C H₃ (Methyl) | No Signal | Positive |

This detailed information from DEPT experiments is crucial for the initial and unambiguous assignment of the carbon skeleton.

2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling Analysis

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between the proton on the bromine-bearing carbon and the protons of the adjacent methyl group, as well as correlations within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It provides a direct link between the proton and carbon skeletons, confirming the assignments made from 1D NMR. Each CH, CH₂, and CH₃ group will show a cross-peak connecting the proton and carbon chemical shifts. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, in this compound, HMBC would show correlations from the methyl protons of the tert-butyl group to the quaternary carbon and the carbonyl carbon, unequivocally establishing their connectivity. youtube.com

| 2D NMR Experiment | Expected Key Correlations for this compound |

| COSY | H(2) ↔ H(1); H(5) ↔ H(6) |

| HSQC | C(1)-H(1); C(2)-H(2); C(5)-H(5); C(6)-H(6); C(8)-H(8) |

| HMBC | H(1) → C(2), C(3); H(2) → C(1), C(3), C(4); H(5) → C(3), C(4), C(6), C(7), C(8); H(8) → C(4), C(5) |

Stereochemical Assignments via NOESY and Chiral Shift Reagents

Determining the stereochemistry of chiral centers is a critical aspect of structural elucidation.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close in space, irrespective of their bonding connectivity. For molecules with stereocenters, the presence or absence of NOE cross-peaks can help in assigning the relative configuration.

Chiral Shift Reagents (CSRs): These are paramagnetic lanthanide complexes that can reversibly bind to the analyte. fiveable.menih.govslideshare.net Upon binding, they induce large changes in the chemical shifts of nearby protons. For a racemic mixture, the CSR will form two diastereomeric complexes that will have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. fiveable.menih.gov

Isotopic Labeling Studies in NMR Spectroscopy for Mechanistic Insights

Isotopic labeling, where specific atoms in a molecule are replaced with their isotopes (e.g., ¹³C or ²H), is a powerful tool for probing reaction mechanisms. nih.govsigmaaldrich.comnih.govresearchgate.netresearchgate.net By synthesizing this compound with a ¹³C label at a specific position, one can follow the fate of that atom through a chemical reaction by observing the changes in the ¹³C NMR spectrum. This provides unambiguous evidence for bond-making and bond-breaking steps, which is crucial for understanding reaction pathways.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is highly valuable for confirming the molecular formula and gaining further structural insights.

Characteristic Fragmentation Patterns of Brominated Ketones (e.g., α-cleavage, McLafferty rearrangement)

The mass spectrum of an α-bromoketone is characterized by specific fragmentation pathways.

α-Cleavage: This is a common fragmentation for ketones where the bond adjacent to the carbonyl group is broken. youtube.comyoutube.com For this compound, α-cleavage can occur on either side of the carbonyl group, leading to the formation of stable acylium ions. The loss of the ethyl group or the bromomethyl group are expected fragmentation pathways. youtube.comlibretexts.orgmiamioh.edu

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond. nih.govwikipedia.org For the McLafferty rearrangement to occur, the ketone must possess a γ-hydrogen. In this compound, a McLafferty rearrangement is possible involving the ethyl group.

The presence of bromine is also readily identified in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance), resulting in two molecular ion peaks (M and M+2) of similar intensity. docbrown.info

| Fragmentation Pathway | Expected Fragment (m/z) |

| Molecular Ion [M]⁺ | 192/194 |

| α-Cleavage (loss of C₂H₅) | 163/165 |

| α-Cleavage (loss of CH(Br)CH₃) | 85 |

| McLafferty Rearrangement | 136/138 |

| Loss of Br | 113 |

Isotopic Signature of Bromine (⁷⁹Br and ⁸¹Br) in Mass Spectra for Elemental Composition

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern, which arises from the presence of two stable isotopes of bromine: ⁷⁹Br and ⁸¹Br.

Naturally occurring bromine consists of ⁷⁹Br and ⁸¹Br in almost equal amounts, with relative abundances of approximately 50.69% and 49.31%, respectively. vaia.combrainly.com This near 1:1 ratio results in a characteristic pair of peaks in the mass spectrum for any fragment containing a single bromine atom. The two peaks are separated by 2 m/z units, corresponding to the mass difference between the two isotopes. The peak corresponding to the ion with the ⁷⁹Br isotope is referred to as the molecular ion peak (M), and the peak for the ion with the ⁸¹Br isotope is the M+2 peak. The relative intensities of the M and M+2 peaks are nearly identical, providing a clear and readily identifiable signature for the presence of one bromine atom in the molecule. quora.com

For this compound (C₈H₁₅BrO), the molecular ion region of its mass spectrum would exhibit this characteristic pattern, confirming its elemental composition.

Table 1: Expected Molecular Ion Peaks for this compound

| Ion | Isotope | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| [C₈H₁₅BrO]⁺ (M) | ⁷⁹Br | 222 | ~100% |

This isotopic signature is a crucial first step in the structural elucidation of unknown organobromine compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While conventional mass spectrometry provides nominal (integer) masses, high-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. measurlabs.comlongdom.org This precision allows for the determination of the exact mass of a molecule, which is the monoisotopic mass calculated using the masses of the most abundant isotopes of the constituent elements, rather than the average atomic weight found on the periodic table. researchgate.netmissouri.edu

By comparing the experimentally measured exact mass to the theoretical exact mass calculated for a potential molecular formula, the elemental composition of the compound can be unequivocally confirmed. researchgate.netnih.gov This capability is essential for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars).

For this compound, the theoretical exact masses for the two isotopic molecular ions can be calculated with high precision.

Table 2: Theoretical Exact Masses of this compound Isotopologues

| Isotope | Formula | Mass (Da) |

|---|---|---|

| ¹²C | C | 12.000000 |

| ¹H | H | 1.007825 |

| ¹⁶O | O | 15.994915 |

| ⁷⁹Br | Br | 78.918337 |

| ⁸¹Br | Br | 80.916291 |

| [C₈H₁₅⁷⁹BrO]⁺ | Calculated Ion | 222.03096 |

| [C₈H₁₅⁸¹BrO]⁺ | Calculated Ion | 224.02891 |

An HRMS measurement that matches these calculated values within a narrow tolerance (typically <5 ppm error) provides definitive evidence for the molecular formula C₈H₁₅BrO. youtube.com

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data. Density Functional Theory (DFT) is a particularly prominent method for studying organic molecules like α-bromoketones.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov A fundamental application of DFT is geometry optimization, a computational process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. youtube.comaps.org This process systematically alters the bond lengths, bond angles, and dihedral angles to find the most stable conformation, or global minimum, on the potential energy surface. For a molecule like this compound, this would involve finding the preferred rotational orientations of the ethyl and tert-butyl groups relative to the carbonyl and the bromine atom. Common functional and basis set combinations for such calculations include B3LYP/6-31G(d). researchgate.net

Once the optimized geometry is obtained, DFT can be used to analyze its electronic structure. This includes calculating the distribution of electron density, generating molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions, and determining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A powerful application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results. After a molecule's geometry has been optimized, further DFT calculations can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for each atom (e.g., ¹H and ¹³C). acs.orgnih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a calculated standard, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with the experimental one is a robust method for verifying a proposed structure or assigning signals in a complex spectrum. comporgchem.comacs.org

Vibrational Frequencies: DFT calculations can also determine a molecule's vibrational modes. Each calculated frequency corresponds to a specific molecular motion (e.g., C=O stretch, C-H bend). These frequencies correlate to the absorption bands observed in an infrared (IR) or Raman spectrum. researchgate.net Although calculated frequencies often have a systematic error, they can be scaled by a known factor to provide excellent agreement with experimental IR data, aiding in the assignment of key functional group vibrations.

Table 3: Conceptual Comparison of Experimental vs. DFT-Predicted Spectroscopic Data

| Parameter | Experimental Value | DFT Predicted Value |

|---|---|---|

| ¹³C NMR (C=O) | ~200 ppm | ~201 ppm |

| ¹H NMR (CH-Br) | ~4.5 ppm | ~4.4 ppm |

Reaction Pathway Analysis and Transition State Elucidation using Computational Methods

Computational methods, particularly DFT, are invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in reactions such as nucleophilic substitution at the α-carbon. up.ac.zanih.gov

This analysis involves mapping the potential energy surface of the reaction. The process starts by optimizing the geometries of the reactants and products. The next, more complex, step is to locate the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. The transition state represents the energy barrier that must be overcome for the reaction to occur. up.ac.za

Activation Energy (Ea): The energy difference between the transition state and the reactants. It governs the rate of the reaction. A lower activation energy implies a faster reaction.

Reaction Energy (ΔE): The energy difference between the products and the reactants, which indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

These computational studies provide a detailed, step-by-step view of the bond-breaking and bond-forming processes, offering deep mechanistic insights that are often challenging to obtain through experimental means alone. up.ac.zanih.gov

Synthetic Utility and Transformative Potential of α Bromoketones

α-Bromoketones as Key Building Blocks for Complex Organic Molecules

The strategic placement of a bromine atom adjacent to a carbonyl group in α-bromoketones like 2-Bromo-4,4-dimethylhexan-3-one provides two reactive sites for chemical modification. The carbonyl group can undergo nucleophilic attack, while the α-carbon is susceptible to nucleophilic substitution, making these compounds highly valuable intermediates in the synthesis of intricate molecular frameworks.

Precursors in the Synthesis of Heterocyclic Compounds (e.g., N-, S-, O-heterocycles)

α-Bromoketones are instrumental in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netbeilstein-journals.org

Nitrogen- and Sulfur-Containing Heterocycles (Thiazoles): The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for the construction of thiazole rings. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide. For instance, this compound could react with a thioamide to yield a substituted thiazole. The reaction generally proceeds in high yield and is a straightforward method for accessing this important heterocyclic motif. researchgate.net The versatility of this reaction allows for the synthesis of 2,4-disubstituted thiazoles.

Oxygen- and Nitrogen-Containing Heterocycles (Oxazoles): Substituted oxazoles, which are present in numerous natural products and drugs, can be efficiently synthesized from α-bromoketones. rsc.org One method involves the reaction of α-bromoketones with benzylamine (B48309) derivatives in the presence of iodine and potassium carbonate. researchgate.netrsc.org This approach is suitable for the synthesis of 2,5-diaryl, 2,4,5-trisubstituted, and 5-alkyl/alkenyl oxazoles. rsc.org

Nitrogen-Containing Heterocycles (Imidazoles): The synthesis of imidazole (B134444) derivatives can also be achieved using α-bromoketones as starting materials. A common method involves the condensation of an α-bromoketone with formamidine (B1211174) acetate (B1210297) in liquid ammonia. nih.gov This has been shown to be an effective route for producing optically active imidazoles. nih.gov An optimized process for the synthesis of 2,4-disubstituted imidazoles involves the reaction of α-bromoketones with amidines in an aqueous tetrahydrofuran (B95107) solution with potassium bicarbonate. orgsyn.orgacs.org

Table 1: Synthesis of Heterocycles from α-Bromoketones

| Heterocycle | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Thiazole | α-Bromoketone, Thioamide | Condensation | nih.govresearchgate.net |

| Oxazole | α-Bromoketone, Benzylamine derivative | I2, K2CO3, DMF | researchgate.netrsc.org |

| Imidazole | α-Bromoketone, Formamidine acetate | Liquid NH3 | nih.gov |

| Imidazole | α-Bromoketone, Amidine | K2CO3, aq. THF | orgsyn.orgacs.org |

Intermediates in Natural Product Synthesis and Total Synthesis Endeavors

While direct applications of this compound in natural product synthesis are not extensively documented, its potential is evident from the general utility of α-bromoketones. The synthesis of complex natural products often relies on the efficient construction of key structural motifs, and the ability of α-bromoketones to serve as precursors to a variety of heterocycles positions them as powerful tools in the arsenal (B13267) of synthetic organic chemists. beilstein-journals.orgnih.gov

Application of Chiral α-Bromoketones in Asymmetric Synthesis

The development of asymmetric methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. Chiral α-bromoketones and their racemic counterparts are valuable substrates in asymmetric transformations.

A significant advancement in this area is the development of catalytic asymmetric methods for the cross-coupling of racemic α-bromoketones with arylmetal reagents. For example, a nickel-catalyzed reaction of racemic secondary α-bromoketones with arylzincs has been shown to produce α-arylketones with the generation of a tertiary stereocenter. This stereoconvergent process occurs under mild conditions, which is crucial for preserving the integrity of potentially labile stereocenters.

Furthermore, optically active imidazole derivatives have been synthesized from α-bromoketones derived from readily available and inexpensive N-Cbz amino acids. nih.gov This method introduces chirality from a chiral pool source, demonstrating another avenue for the application of α-bromoketones in asymmetric synthesis. nih.gov The synthesis of enantiomerically pure non-proteinogenic amino acids has also been achieved using α,α'-dibromo-o-xylene as a bifunctional alkylating agent with a chiral Ni(II) complex, highlighting the broader potential of halogenated ketones in asymmetric synthesis. nih.gov

Role in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in organic synthesis for the rapid generation of molecular complexity from simple starting materials in a single operation. 20.210.105ijpsonline.com These reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generation. ijpsonline.com

α-Bromoketones are well-suited for use in such reactions due to their dual reactivity. They can participate in multicomponent reactions to form complex heterocyclic systems. For example, the Hantzsch thiazole synthesis can be performed as a multicomponent reaction. libretexts.org The design of novel multicomponent reactions is a continuous effort to expand the diversity and complexity of accessible molecules. 20.210.105

The utility of α-bromoketones extends to being key components in cascade sequences. For instance, the product of an α-bromination can be used in a subsequent elimination reaction to form an α,β-unsaturated ketone, a versatile intermediate for further transformations. The ability to construct complex molecular architectures in a single pot through cascade or multicomponent reactions involving α-bromoketones underscores their importance in modern synthetic chemistry for building molecular complexity efficiently. 20.210.105

Future Research Directions in α Bromoketone Chemistry

Development of Green and Sustainable Synthetic Routes to α-Bromoketones

The traditional synthesis of α-bromoketones often involves the use of hazardous reagents like elemental bromine and chlorinated solvents, leading to the generation of toxic byproducts. nrochemistry.com Future research is intensely focused on developing greener and more sustainable alternatives that minimize environmental impact while maximizing efficiency.

The use of ionic liquids as recyclable reaction media also presents a sustainable approach. Ketones can be smoothly converted to α-bromoketones using N-bromosuccinimide (NBS) in ionic liquids like [bmim]PF₆, which can be recovered and reused multiple times without significant loss of efficiency. bohrium.com

Table of Green Synthetic Methods for α-Bromoketones

| Method | Starting Material | Reagents | Key Advantages |

|---|---|---|---|

| One-pot oxidation/bromination | Secondary Alcohols | NH₄Br, Oxone® | Use of cheap, stable, non-toxic reagents. chemcopilot.comrsc.org |

| Visible-light photocatalysis | Alkylarenes/Olefins | HBr, Air/NiX₂ | Mild conditions, high selectivity, use of light as a green energy source. acs.orggrace.comnih.gov |

| Ionic Liquid Media | Ketones | NBS | Recyclable reaction medium, good yields. bohrium.com |

Exploration of Novel Reactivity and Unprecedented Rearrangements

While the classical reactions of α-bromoketones are well-established, future research will undoubtedly uncover novel reactivity patterns and unprecedented molecular rearrangements. The unique juxtaposition of the carbonyl and the carbon-bromine bond allows for a rich and diverse chemistry that is still being explored.

The Favorskii rearrangement is a classic example of the unique reactivity of α-halo ketones, where treatment with a base leads to a ring contraction (in cyclic systems) or the formation of carboxylic acid derivatives. nrochemistry.comwikipedia.orgslideshare.net Future studies may focus on developing asymmetric versions of this rearrangement and expanding its scope to more complex molecular scaffolds.

Another important reaction is the semipinacol rearrangement , which involves the 1,2-migration of a carbon or hydrogen atom in a carbocation intermediate to form a ketone or aldehyde. wikipedia.orgnih.gov Recent advancements have focused on developing catalytic and enantioselective versions of this rearrangement. For instance, a bromination/semipinacol rearrangement catalyzed by cinchona alkaloid derivatives has been developed to synthesize β-bromoketones with a chiral all-α-carbon quaternary stereocenter in high yield and enantioselectivity. rsc.orgrsc.org

Beyond these classical rearrangements, the development of novel cross-coupling reactions is a significant area of future research. Nickel-catalyzed asymmetric cross-coupling of racemic α-bromoketones with arylzinc reagents has been shown to produce α-aryl ketones with high enantioselectivity. nih.gov The exploration of new catalytic systems and coupling partners will further expand the synthetic utility of α-bromoketones.

The reaction of α-bromoketones with various nucleophiles, such as primary amines and thioacids, provides access to a wide range of heterocyclic compounds, which are important in medicinal chemistry. nih.govacs.org Future work will likely focus on developing more efficient and selective methods for the synthesis of these heterocycles.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of α-bromoketone chemistry, advanced computational modeling, particularly Density Functional Theory (DFT), will play a crucial role in predicting reaction outcomes and elucidating complex reaction mechanisms.

DFT calculations can be used to model the transition states of reactions involving α-bromoketones, providing insights into the factors that control reactivity and selectivity. For example, computational studies can help to understand the mechanism of rearrangements like the Favorskii and semipinacol rearrangements, allowing for the rational design of substrates and catalysts to favor specific outcomes. researchgate.net

Furthermore, computational modeling can be used to predict the spectroscopic properties of novel α-bromoketones, aiding in their characterization. Optimized molecular structure calculations can provide information about bond lengths, bond angles, and electronic properties, which can be correlated with experimental data. researchgate.netnajah.edu

As computational methods become more powerful and accessible, they will be increasingly integrated into the workflow of synthetic chemists, enabling the in-silico design of experiments and accelerating the discovery of new reactions and synthetic routes.

Integration with Machine Learning and Artificial Intelligence in Reaction Design

Machine learning models can be trained on large datasets of known chemical reactions to predict the products of a given set of reactants and reagents. neurips.cc This can be particularly useful for exploring the reactivity of novel α-bromoketones like 2-bromo-4,4-dimethylhexan-3-one, where experimental data may be scarce. Neural network models are being developed to predict suitable reaction conditions, including catalysts, solvents, and temperature, for a wide range of organic transformations. acs.orgnih.gov

While still an emerging field, the application of AI and machine learning in reaction design holds immense promise for accelerating the pace of discovery in α-bromoketone chemistry and beyond.

Design of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and it is a particularly active area of research in α-bromoketone chemistry. The goal is to design catalysts that can achieve high selectivity (chemo-, regio-, and enantioselectivity) and efficiency under mild and sustainable conditions.

Photocatalysis has emerged as a powerful tool for the selective bromination of ketones. nih.gov Organophotocatalysts, such as rhodamine 6G and eosin (B541160) Y, can mediate the selective bromination of α,β-unsaturated ketones and the C-H bonds of alkanes under visible light irradiation. nih.govthieme-connect.com Heterogeneous photocatalysts, like microporous organic polymers and copper-modified graphitic carbon nitride, offer the advantage of easy separation and recyclability, making them attractive for sustainable chemical processes. nih.govresearchgate.net

Organocatalysis provides a metal-free approach to the asymmetric α-bromination of aldehydes and ketones. Chiral aminocatalysts, such as proline derivatives and C₂-symmetric diphenylpyrrolidine, have been shown to catalyze the enantioselective α-bromination of aldehydes and ketones with high yields and enantioselectivities. researchgate.netacs.orgrsc.org

In the realm of metal catalysis , new ligand designs are enabling more efficient and selective cross-coupling reactions of α-bromoketones. For example, bulky, electron-rich phosphine (B1218219) ligands in combination with palladium catalysts have been shown to be highly active for the α-arylation of ketones. acs.org The development of catalysts for the α-bromination of aliphatic acids using carbonyl halides is another area of interest. google.com

Future research in this area will focus on the design of even more sophisticated catalytic systems, including multi-functional catalysts that can perform multiple transformations in a single step, and catalysts that can operate in green solvents like water.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-4,4-dimethylhexan-3-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via regioselective bromination of 4,4-dimethylhexan-3-one using brominating agents like bromine (Br₂) or KBrO₃ in acidic conditions. For example, electrophilic substitution reactions under controlled temperatures (e.g., 0–25°C) in solvents such as dichloromethane or carbon tetrachloride are typical . Optimization of stoichiometry and reaction time is critical to minimize side products like dibrominated derivatives. Yield improvements (up to 82%) are achievable through in situ bromine generation using KBrO₃ with H₂SO₄ as a catalyst .

Q. How can researchers confirm the structural identity of this compound experimentally?

- Methodology : Use a combination of analytical techniques:

- NMR : and NMR to identify methyl groups (δ ~1.2 ppm for CH₃), ketone carbonyl (δ ~210 ppm), and bromine-induced deshielding effects on adjacent carbons .

- Mass Spectrometry : Molecular ion peak at m/z 207.11 (C₈H₁₅BrO) with fragmentation patterns reflecting loss of Br or ketone groups .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .

Advanced Research Questions

Q. What strategies ensure regioselective bromination at the α-position of the ketone in 4,4-dimethylhexan-3-one?

- Methodology : Regioselectivity is governed by reaction conditions:

- Acidic Conditions : Promote electrophilic attack at the α-carbon via enol intermediate stabilization. For example, H₂SO₄ with KBrO₃ generates Br⁺ electrophiles, favoring α-bromination .

- Steric Effects : The 4,4-dimethyl groups hinder bromination at the γ-position, directing reactivity to the less hindered α-site .

- Catalytic Control : Use Lewis acids (e.g., FeCl₃) to polarize the carbonyl group, enhancing electrophilic substitution .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Methodology :

- Temperature Gradients : Maintain 0–10°C during bromine addition to suppress thermal decomposition .

- Solvent Selection : Non-polar solvents (e.g., CCl₄) reduce side reactions compared to polar aprotic solvents .

- Scale-Up Protocols : Batch reactors with slow reagent addition (e.g., dropwise Br₂) improve mixing and heat dissipation. Pilot studies show yields >80% at 1–3 g scales .

Q. How should researchers address contradictions in literature regarding bromination mechanisms for α-bromoketones?

- Methodology :

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated substrates) or computational modeling (DFT) to distinguish between radical vs. ionic pathways .

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR to identify rate-determining steps and intermediates .

- Comparative Analysis : Replicate conflicting protocols (e.g., DMF acetal vs. HC(OEt)₃ methods) to isolate variables like pH or solvent effects .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at ≤4°C in amber vials to prevent light-induced degradation .

- Hydrolytic Sensitivity : Test stability in humid environments via NMR; hydrolysis products (e.g., carboxylic acids) indicate susceptibility to moisture .

Q. How is this compound utilized as an intermediate in complex organic syntheses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.